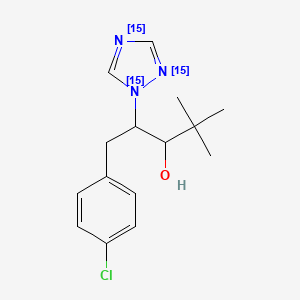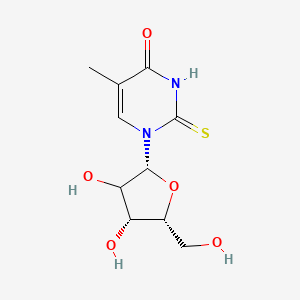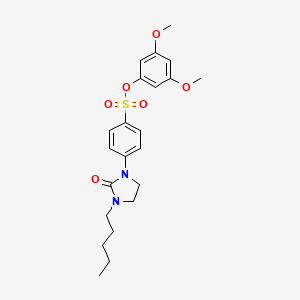
Thiobencarb-d10 (diethyl-d10)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiobencarb-d10 is a deuterium-labeled derivative of Thiobencarb, a widely used herbicide. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used for tracing and quantitation during drug development processes . Thiobencarb itself is known for its application in controlling weeds in rice fields and other crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiobencarb-d10 is synthesized by incorporating deuterium into the Thiobencarb molecule. The process involves the reaction of deuterated ethylamine with 4-chlorobenzyl chloride, followed by the addition of carbon disulfide to form the deuterated Thiobencarb . The reaction conditions typically include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of Thiobencarb-d10 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is common to confirm the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions
Thiobencarb-d10 undergoes various chemical reactions, including:
Oxidation: Thiobencarb-d10 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced forms.
Substitution: Thiobencarb-d10 can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Thiobencarb-d10 has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the degradation pathways of herbicides.
Medicine: Utilized in pharmacokinetic studies to evaluate the metabolic stability and distribution of drugs.
Industry: Applied in the development of new herbicides and pesticides
Mechanism of Action
Thiobencarb-d10 exerts its effects by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). The active forms of the compound, such as its sulfoxide and sulfone metabolites, inhibit the activity of VLCFA elongase (VLCFAE) in a time-independent manner . This inhibition disrupts the lipid synthesis pathway, leading to the effective control of weed growth.
Comparison with Similar Compounds
Similar Compounds
Thiobencarb: The non-deuterated form of Thiobencarb-d10.
Pebulate: Another thiocarbamate herbicide with similar inhibitory effects on VLCFA biosynthesis.
Butylate: A thiocarbamate herbicide used for similar applications.
Uniqueness of Thiobencarb-d10
Thiobencarb-d10 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantitation is crucial .
Properties
CAS No. |
1219804-12-2 |
|---|---|
Molecular Formula |
C12H16ClNOS |
Molecular Weight |
267.84 g/mol |
IUPAC Name |
S-[(4-chlorophenyl)methyl] N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamothioate |
InChI |
InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
QHTQREMOGMZHJV-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)SCC1=CC=C(C=C1)Cl)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCN(CC)C(=O)SCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
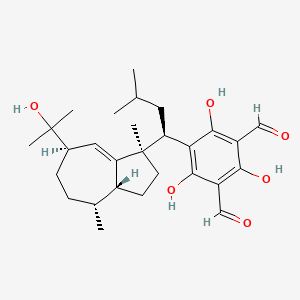

![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
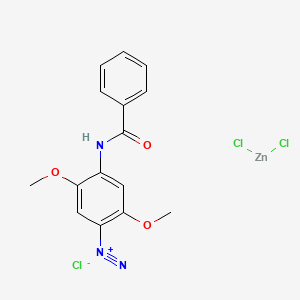
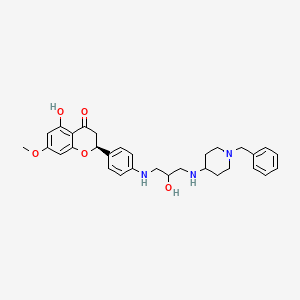
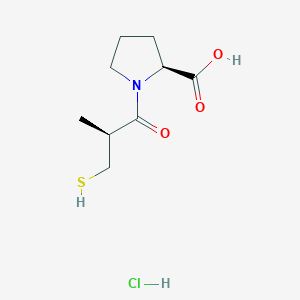
![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)

